Cas no 86-08-8 (3-Acetylpyridine adenine dinucleotide)
3-Acetylpyridine adenine dinucleotide Chemical and Physical Properties
Names and Identifiers
-
- 3-Acetylpyridine adenine dinucleotide
- 3-ACETYLPYRIDINE NAD
- Adenosine5'-(trihydrogen diphosphate), P'®
- 3-Acetylpyridine adenine dinucleotide,oxidised form
- 3-acetylpyridine-adenine dinucleotide
- 5'-ester with 3-acetyl-1-b-D-ribofuranosylpyridinium, inner salt
- acetyldiphosphopyridine nucleotide
- APAD
- Reduced acetylpyridine adenine dinucleotide
- Nicotinamide- adenine dinucleotide, 3-acetyl analog
- Nicotinamide acetylpyridine dinucleotide
- NSC 20275
- Diphosphopyridine nucleotide, 1-(3-pyridinyl)ethanone analog
- Acetylpyridine adenine dinucleotide
- 3-Acetylpyridine adenine dinucleotide
- 3-Acetylpyridine NAD
- 3-Acetyl NAD
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 3-acetyl-1-β-D- ribofuranosylpyridinium hydroxide, inner salt (8CI)
- Pyridinium, 3-acetyl-1-β-D-ribofuranosyl-, hydroxide, 5'→5'- ester with adenosine 5'-(trihydrogen pyrophosphate), inner salt (8CI)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-acetyl-1-β-D-ribofuranosylpyridinium hydroxide, inner salt
- 3-Acetyl-1-β-D-ribofuranosylpyridinium hydroxide, 5'-ester with adenosine 5'-diphosphate, inner salt (6CI)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-acetyl-1-β-D-ribofuranosylpyridinium, inner salt
- Z3234879531
- 3-Acetylpyridine-DPN
- DTXSID901018980
- Acetylpyridine adenine dinucleotide
- 3-Acetyl-1-beta-D-ribofuranosylpyridinium hydroxide 5'ester
- AKOS015892306
- APAD, Oxidized
- NSC 20275
- Acetylpyridine-adenine dinucleotide
- PD057552
- 3-Acetyl-1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)oxidophosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium
- 3-acetyl-1-[(2R,3R,4S,5R)-5-{[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl phosphonato)oxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1-pyridin-1-ylium
- EINECS 201-649-4
- 3-Acetylpyridine diphosphopyridine nucleotide (VAN)
- 3-Acetyl NAD
- F73777
- C22H28N6O14P2
- 86-08-8
- 3-acetyl-1-((2R,3R,4S,5R)-5-((((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryloxy)oxidophosphoryloxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridinium
- 3-acetylpyridineadeninedinucleotide
- 3-Acetylpyridine adenine dinucleotide, oxidised form
- [(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate
- (3-Acetylpyridine)AD
- Beta-3-acetylpyridine adenine dinucleotide
- MFCD00078882
- Nicotinamide acetylpyridine dinucleotide
- Adenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with 3-acetyl-1-beta-D-ribofuranosylpyridinium hydroxide, inner salt
- CHEBI:166857
- C22-H28-N6-O14-P2
- 3-Acetylpyridineadenine dinucleotide
- 3-acetyl-1-[(2R,3R,4S,5R)-5-{[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphorylphosphonato)oxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1lambda(5)-pyridin-1-ylium
- 3-acetylpyridine-NAD
- CS-0135909
- 3-Acetylpyridine adenine dinucleotide, oxidised form 92+%
- AcPyAD
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-acetyl-1-β-D-ribofuranosylpyridinium hydroxide, inner salt
- Pyridinium, 3-acetyl-1-β-D-ribofuranosyl-, hydroxide, 5'→5'-ester with adenosine 5'-(trihydrogen pyrophosphate), inner salt (8CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 3-acetyl-1-β-D-ribofuranosylpyridinium hydroxide, inner salt (8CI)
- Diphosphopyridine nucleotide, 1-(3-pyridinyl)ethanone analog
- Nicotinamide-adenine dinucleotide, 3-acetyl analog
- Reduced acetylpyridine adenine dinucleotide
- HY-131485
- 3-Acetylpyridine diphosphopyridine nucleotide
- Adenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with 3-acetyl-1-beta-D-ribofuranosylpyridinium hydroxide, inner salt (9CI)
- HY-131485A
- DTXCID601476987
- 3-acetyl-NAD
- 3-Acetylpyridine adenine dinucleotide, 95%
- 3-acetyl-1-[(2R,3R,4S,5R)-5-({[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)(hydroxy)phosphoryl]oxy}methyl)-3,4-dihydroxyoxolan-2-yl]-1??-pyridin-1-ylium
- 3-acetyl-1-((2R,3R,4S,5R)-5-(((((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl)methyl phosphonato)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxyoxolan-2-yl)-1??-pyridin-1-ylium
- CS-1101943
- APADH
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- MDL: MFCD00078882
- Inchi: 1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1
- InChI Key: KPVQNXLUPNWQHM-RBEMOOQDSA-N
- SMILES: P(=O)(O)(OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@H]([N+]2C=CC=C(C(C)=O)C=2)O1)O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O
Computed Properties
- Exact Mass: 662.11400
- Monoisotopic Mass: 662.113873
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 44
- Rotatable Bond Count: 11
- Complexity: 1120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: -5.2
- Topological Polar Surface Area: 295
Experimental Properties
- Color/Form: Uncertain.
- PSA: 314.69000
- LogP: -0.89280
- Solubility: Uncertain.
3-Acetylpyridine adenine dinucleotide Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C(BD83586)
- Risk Phrases:R36/37/38
3-Acetylpyridine adenine dinucleotide Pricemore >>
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00163-25mg |
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| abcr | AB531580-50 mg |
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3-Acetylpyridine adenine dinucleotide Suppliers
3-Acetylpyridine adenine dinucleotide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3-Acetylpyridine adenine dinucleotide
Professional Introduction to 3-Acetylpyridine Adenine Dinucleotide (CAS No. 86-08-8)
3-Acetylpyridine adenine dinucleotide, a compound with the chemical formula C18H18N10O9P2, is a sophisticated nucleotide derivative that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound, identified by its CAS number CAS No. 86-08-8, represents a confluence of acetylpyridine and adenine dinucleotide structures, which endows it with unique biochemical properties and potential applications in various scientific domains.
The structure of 3-acetylpyridine adenine dinucleotide incorporates an acetyl group at the 3-position of the pyridine ring, which is a key feature that distinguishes it from other nucleotide analogs. This modification not only influences its chemical reactivity but also its biological interactions, making it a subject of intense study in medicinal chemistry and biochemistry. The adenine dinucleotide moiety, on the other hand, provides a scaffold that is integral to numerous cellular processes, including energy metabolism and signal transduction.
In recent years, researchers have been exploring the potential of modified nucleotides as therapeutic agents due to their ability to mimic or modulate natural nucleotides within biological systems. 3-Acetylpyridine adenine dinucleotide has emerged as a promising candidate in this context, particularly for its role in studying enzyme mechanisms and developing novel bioactive molecules. Its unique structural features make it an excellent tool for investigating the interactions between enzymes and nucleotides, which is crucial for understanding metabolic pathways and disease mechanisms.
The synthesis of 3-acetylpyridine adenine dinucleotide involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as solid-phase synthesis and enzymatic catalysis, have been employed to streamline the production process. These techniques not only enhance efficiency but also allow for greater customization of the compound's structure, enabling researchers to tailor its properties for specific applications.
One of the most compelling aspects of 3-acetylpyridine adenine dinucleotide is its potential in drug discovery and development. The compound's ability to interact with biological targets suggests that it could be used as a lead compound or a scaffold for designing new drugs. For instance, its acetylpyridine moiety might serve as a binding site for enzymes involved in inflammatory pathways, while the adenine dinucleotide portion could interact with cellular receptors or ion channels. Such interactions could be exploited to develop treatments for conditions like cancer, neurodegenerative diseases, and metabolic disorders.
Recent studies have highlighted the role of nucleotide derivatives in modulating cellular signaling pathways. 3-Acetylpyridine adenine dinucleotide has been shown to influence key enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular processes. By understanding how this compound interacts with these enzymes, researchers can gain insights into disease mechanisms and identify new therapeutic targets. Additionally, its potential to act as a cofactor or substrate for enzymes could make it valuable in biocatalysis and synthetic biology applications.
The pharmacological properties of 3-acetylpyridine adenine dinucleotide are also being investigated in preclinical studies. These studies aim to evaluate its efficacy and safety profile in animal models before human trials can be initiated. The compound's unique structure suggests that it might exhibit properties such as selective toxicity towards certain cell types or enhanced bioavailability compared to natural nucleotides. Such characteristics would be highly beneficial for developing targeted therapies with minimal side effects.
In conclusion, 3-acetylpyridine adenine dinucleotide (CAS No. 86-08-8) is a versatile and intriguing compound with significant potential in biochemical research and pharmaceutical development. Its novel structure and unique biochemical properties make it an attractive candidate for studying enzyme mechanisms, developing bioactive molecules, and designing new drugs. As research continues to uncover more about its applications and therapeutic benefits, this compound is poised to play a crucial role in advancing our understanding of cellular processes and improving human health.
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